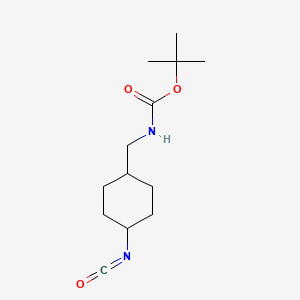
(4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester and enantiomer
Descripción general
Descripción
(4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester and enantiomer is a useful research compound. Its molecular formula is C13H22N2O3 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester, often referred to as an isocyanate derivative, exhibits significant biological activity that can be attributed to its structural characteristics. This compound plays a role in various biochemical pathways, particularly in pharmacological and toxicological contexts. Understanding its biological activity is essential for evaluating its potential applications in medicine and industry.
Chemical Structure and Properties
The compound's structure includes an isocyanate group (-N=C=O) attached to a cyclohexylmethyl carbamate moiety. The tert-butyl ester enhances its stability and solubility in organic solvents. The molecular formula is C12H19N2O2, with a molecular weight of approximately 225.29 g/mol.
The biological activity of (4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Isocyanates are known to react with nucleophiles, which can lead to modifications of proteins and nucleic acids, potentially altering their function.
Biological Activity Overview
- Antimicrobial Activity : Studies indicate that carbamate derivatives have shown antimicrobial properties against a range of bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.
- Anticancer Properties : Some research suggests that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Neuroprotective Effects : There is emerging evidence that certain carbamate derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various carbamate derivatives, including (4-Isocyanatocyclohexylmethyl)-carbamic acid tert-butyl ester, demonstrated significant inhibition of Staphylococcus aureus growth. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.
Study 2: Anticancer Mechanism
In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting DNA fragmentation as a mechanism of action.
Study 3: Neuroprotection
Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
Data Tables
| Biological Activity | Effect | Concentration | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | 32 µg/mL | Study 1 |
| Anticancer | Induction of apoptosis | >10 µM | Study 2 |
| Neuroprotection | Decreased ROS levels | N/A | Study 3 |
Propiedades
IUPAC Name |
tert-butyl N-[(4-isocyanatocyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-8-10-4-6-11(7-5-10)15-9-16/h10-11H,4-8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABPVYFVNQSPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















